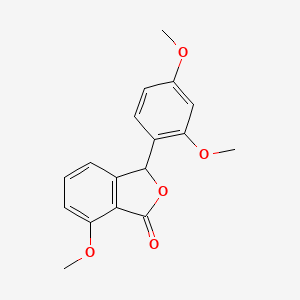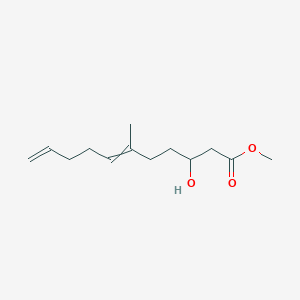![molecular formula C18H21N3O3 B14219927 4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile CAS No. 547770-76-3](/img/structure/B14219927.png)
4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile is a complex organic compound characterized by its unique structure, which includes three butanenitrile groups attached to a benzene ring through oxygen linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile typically involves the reaction of 1,3,5-trihydroxybenzene with butanenitrile derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile exerts its effects is primarily through its functional groups. The nitrile groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The oxygen linkages provide stability and facilitate the compound’s integration into larger molecular frameworks.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]triphthalonitrile
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid
- Trimethyl 4,4’,4’'-[benzene-1,3,5-triyltris(methylene)]tribenzoate
Uniqueness
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile is unique due to its specific combination of butanenitrile groups and oxygen linkages, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and advanced materials.
Propiedades
Número CAS |
547770-76-3 |
|---|---|
Fórmula molecular |
C18H21N3O3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-[3,5-bis(3-cyanopropoxy)phenoxy]butanenitrile |
InChI |
InChI=1S/C18H21N3O3/c19-7-1-4-10-22-16-13-17(23-11-5-2-8-20)15-18(14-16)24-12-6-3-9-21/h13-15H,1-6,10-12H2 |
Clave InChI |
YJAJNXINAYNTHA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCCCC#N)OCCCC#N)OCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)


![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)


![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)

![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)



